molecular formula C20H12ClF3N4O3S B13959133 4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid [5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl]-amide

4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid [5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl]-amide

Cat. No.: B13959133
M. Wt: 480.8 g/mol
InChI Key: TWTIUDSXHIKSBV-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid [5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl]-amide (hereafter referred to as the target compound) is a heterocyclic small molecule featuring a thiazole core substituted with a trifluoromethylphenyl group at position 2 and a carboxylic acid-derived amide at position 3. The amide moiety is further functionalized with a 5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)phenyl group.

The compound is synthesized via carbodiimide-mediated coupling (using EDC·HCl and DMAP in dichloromethane) between the thiazole-5-carboxylic acid intermediate and the 5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)aniline derivative . Its trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxadiazole ring may contribute to hydrogen-bonding interactions in biological systems .

Properties

Molecular Formula

C20H12ClF3N4O3S

Molecular Weight

480.8 g/mol

IUPAC Name

N-[5-chloro-2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H12ClF3N4O3S/c1-9-15(32-18(25-9)10-2-4-11(5-3-10)20(22,23)24)17(29)26-14-8-12(21)6-7-13(14)16-27-19(30)31-28-16/h2-8H,1H3,(H,26,29)(H,27,28,30)

InChI Key

TWTIUDSXHIKSBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=C(C=CC(=C3)Cl)C4=NOC(=O)N4

Origin of Product

United States

Preparation Methods

Starting Materials and Key Reactions

  • The synthesis begins with trifluoroacetic ethyl acetoacetate as the key raw material.
  • Chlorination is performed using sulfuryl chloride under carefully controlled temperature and molar ratios.
  • The chlorinated intermediate undergoes cyclization with thioacetamide in dehydrated alcohol to form the thiazole ring.
  • Hydrolysis of the ester group yields 2-methyl-4-trifluoromethyl thiazole-5-carboxylic acid.

Reaction Conditions and Optimization

Step Conditions Notes
Chlorination Sulfuryl chloride (0.92-0.98 molar ratio), temperature: -15 to -5 °C (dropwise addition), soaking 10-18 h at 5-15 °C Controls overchlorination (<0.3% byproduct); unreacted starting material reclaimed by distillation
Cyclization Thioacetamide (1.02-1.06 molar ratio), dehydrated alcohol solvent (weight ratio 2.0-3.2), reflux 8-12 h Directly yields thiazole hydrochloride salt mixture; avoids toxic solvents and complex purification
Hydrolysis 15% aqueous sodium hydroxide, reflux 3 h; acidification to pH 1 with HCl, filtration Ethanol recovered by vacuum distillation; high yield (~92%) and purity (>98.5% HPLC)

Representative Experimental Data

Parameter Embodiment 3 Embodiment 4
Trifluoroacetic ethyl acetoacetate 36.8 g (0.20 mol) 36.8 g (0.20 mol)
Sulfuryl chloride 25.5 g (0.189 mol), 2.5 h addition 26.3 g (0.195 mol), 2.0 h addition
Chlorination temperature -12 to -8 °C (addition), then 7 to 12 °C soak -15 to -10 °C (addition), then 8 to 12 °C soak
Cyclization time 12 h reflux 8 h reflux
Hydrolysis 3 h reflux with 15% NaOH 3 h reflux with 15 g NaOH
Yield (%) 92.2% 91.7%
Purity (HPLC) 98.7% 99.0%
Melting point (°C) 163.5–165.0 164.5–166.0

This method is efficient, avoids toxic reagents like DMF or acetic acid, and minimizes waste and energy consumption by recycling solvents and avoiding complex purification steps.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Chlorination Trifluoroacetic ethyl acetoacetate Sulfuryl chloride, -15 to -5 °C, 10-18 h 2-chloro trifluoroacetic ethyl acetoacetate N/A Control of overchlorination critical
2 Cyclization Chlorinated intermediate, thioacetamide Dehydrated alcohol, reflux 8-12 h 2-methyl-4-trifluoromethyl thiazole-5-ethyl formate hydrochloride N/A Avoids toxic solvents and complex purification
3 Hydrolysis Cyclization product 15% NaOH aqueous, reflux 3 h; acidify pH 1 2-methyl-4-trifluoromethyl thiazole-5-carboxylic acid ~92 High purity, ethanol recovery
4 Amide coupling Thiazole-5-carboxylic acid, 5-chloro-2-(oxadiazolyl)aniline EDC·HCl, DMAP, DCM, RT, 24-48 h, argon Target amide compound 60-80 Carbodiimide-mediated coupling

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid [5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl]-amide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid [5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl]-amide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isostructural Chloro/Bromo Derivatives

Compounds 4 and 5 from and are isostructural analogs differing only in their halogen substituents (Cl vs. Br on the aryl group). Key comparisons include:

  • Structural Similarities : Both share a thiazole core, fluorophenyl groups, and triazole-pyrazole hybrid substituents. Crystallographic data confirm isostructurality with triclinic P̄1 symmetry and similar planar conformations .
  • The larger van der Waals radius of Br may reduce solubility compared to Cl .
Property Target Compound Compound 4 (Cl) Compound 5 (Br)
Halogen Substituent Cl (on phenyl) Cl (on aryl) Br (on aryl)
Bioactivity Undisclosed (potential antimicrobial) Antimicrobial Not reported
Crystal Symmetry Not reported Triclinic, P̄1 Triclinic, P̄1

Thiazole-5-Carboxamide Derivatives

(a) 4-Methyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylic acid (2j)
  • Structural Features : A trimethoxybenzamido group replaces the trifluoromethylphenyl and oxadiazole-containing amide in the target compound.
  • Bioactivity : Demonstrates antibacterial properties, likely due to the electron-rich trimethoxy group enhancing membrane penetration .
  • Synthesis : Benzotriazole-mediated coupling achieves 90% yield, contrasting with the target compound’s EDC/DMAP method (yield unspecified) .
(b) N-Substituted 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides
  • Structural Features : A pyridinyl group at position 2 instead of trifluoromethylphenyl. The pyridine’s basic nitrogen may improve solubility but reduce blood-brain barrier penetration compared to the target’s CF3 group .
  • Applications : These compounds are optimized for kinase inhibition, suggesting divergent therapeutic targets versus the oxadiazole-containing target compound .

Heterocyclic Hybrids with Oxadiazole/Triazole Moieties

(a) 5-(Trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid Derivatives
  • Structural Features : Replaces the thiazole core with an oxazole ring but retains the trifluoromethylphenyl group. The oxazole’s reduced basicity compared to thiazole may alter binding kinetics .
  • Synthesis : Similar coupling strategy (EDC/DMAP) but lower structural complexity due to the absence of an oxadiazole ring .
(b) 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)pyrazolyl)thiazole
  • Structural Features : Integrates a triazole-pyrazole hybrid substituent instead of the oxadiazole-aniline group.
  • Bioactivity : Antimicrobial activity highlights the importance of halogenated aryl groups, paralleling the target compound’s chloro-substituted phenyl .

Biological Activity

The compound 4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid [5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl]-amide is a synthetic derivative featuring a thiazole moiety, which has been extensively studied for its biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The compound possesses the following chemical characteristics:

  • Molecular Formula : C12_{12}H8_8F3_3N2_2O3_3S
  • Molecular Weight : 287.26 g/mol
  • CAS Number : 144059-86-9
  • IUPAC Name : 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylic acid

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. The compound has shown promising results against various cancer cell lines:

  • Cytotoxicity : Research indicates that compounds with thiazole rings exhibit significant cytotoxic activity. For instance, related thiazole compounds demonstrated IC50 values in the low micromolar range against A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of thiazole derivatives to induce apoptosis and inhibit cell proliferation through various pathways, including the MAPK/ERK signaling pathway .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Broad-Spectrum Activity : Thiazole derivatives have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. The presence of trifluoromethyl groups enhances their lipophilicity, potentially improving membrane penetration and efficacy against microbial cells .
  • Specific Studies : In vitro studies have shown that certain thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:

  • Substituents Influence : The presence of electron-donating groups such as methyl at specific positions on the phenyl ring has been correlated with increased cytotoxicity against cancer cells .
  • Thiazole Ring Importance : The thiazole moiety is essential for maintaining biological activity; modifications to this structure can significantly alter potency and selectivity .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Evren et al. (2019) developed novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides that showed strong selectivity against A549 and NIH/3T3 cell lines with IC50 values indicating potent anticancer properties .
  • Recent Advances : A review highlighted new benzothiazole-based compounds demonstrating moderate to good anti-tubercular activity against Mycobacterium tuberculosis, suggesting a broader scope for thiazole derivatives in infectious disease treatment .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can intermediates be optimized?

Answer: The synthesis involves multi-step reactions, starting with the formation of thiazole and oxadiazole rings. Key steps include:

  • Thiazole Core Synthesis : React 4-trifluoromethylbenzaldehyde with methyl thiocyanate under acidic conditions to form the thiazole ring. Ethyl alcohol reflux (80°C, 6 hours) with phenylisothiocyanate yields thiosemicarbazide intermediates .
  • Oxadiazole Cyclization : Use phosphorous oxychloride (POCl₃) at 120°C for 3 hours to cyclize hydrazide derivatives into the oxadiazole moiety, achieving yields of 85–95% .
  • Amide Coupling : Activate the carboxylic acid group (e.g., using HATU or EDCI) and couple with the aniline derivative under inert conditions.

Q. Optimization Tips :

  • Solvent polarity (e.g., ethyl alcohol vs. DMF) impacts intermediate stability .
  • Purify intermediates via recrystallization (ethanol-DMF mixtures) to reduce side products .

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

Answer: A combination of methods ensures structural validation and purity assessment:

  • ¹H-NMR : Key signals include thiazole protons at δ 7.8–8.2 ppm and oxadiazole NH protons at δ 10.5–11.0 ppm .
  • FT-IR : Confirm carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and oxadiazole C=N vibrations near 1600 cm⁻¹ .
  • Elemental Analysis : Discrepancies ≤0.3% between calculated and observed values (C, H, N) indicate acceptable purity .
  • HPLC : Use C18 columns with acetonitrile-water gradients (95:5 to 50:50) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in elemental analysis and spectroscopic data during purity validation?

Answer: Contradictions often arise from residual solvents or hydration. Mitigation strategies include:

  • Multi-Method Cross-Validation : Combine NMR, HPLC, and high-resolution mass spectrometry (HRMS) to confirm molecular weight .
  • Thermogravimetric Analysis (TGA) : Detect solvent residues by monitoring weight loss below 200°C .
  • Recrystallization : Repeat purification using mixed solvents (e.g., ethanol-hexane) to isolate anhydrous forms .

Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) studied?

Answer: Key modifications and SAR approaches:

  • Thiazole Substituents : Introducing electron-withdrawing groups (e.g., -CF₃) improves metabolic stability, as shown in analogues with IC₅₀ values <10 μM against cancer cell lines .
  • Oxadiazole Ring : Replacing the 5-oxo group with a thione (-S) increases antimicrobial activity (MIC: 2–8 µg/mL) .
  • Methodology :
    • In Silico Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., EGFR or COX-2) .
    • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., β-lactamase for antibacterial activity) .

Q. How do tautomeric equilibria and solvent effects influence the compound’s reactivity and stability?

Answer:

  • Tautomerism : The oxadiazole ring exhibits thione-thiol tautomerism, verified via ¹³C-NMR (δ 170–175 ppm for C=S) and computational modeling (DFT at B3LYP/6-31G*) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the thione form, enhancing electrophilicity for nucleophilic substitutions .
  • Reactivity Implications : Tautomeric states affect hydrogen-bonding capacity, critical for crystal packing (confirmed via X-ray diffraction) .

Q. What strategies mitigate low yields during scale-up synthesis?

Answer:

  • Process Optimization :
    • Use flow chemistry for exothermic steps (e.g., POCl₃ cyclization) to improve heat dissipation .
    • Replace batch reflux with microwave-assisted synthesis (30 minutes vs. 6 hours) for 10–15% yield improvement .
  • Catalysis : Employ Pd/C (5% wt) for deprotection steps, reducing reaction time by 50% .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC:
    • Stable at pH 4–8 (degradation <5%).
    • Rapid hydrolysis in acidic conditions (pH <2) cleaves the amide bond .
  • Thermal Stability : TGA shows decomposition onset at 230°C, confirming suitability for room-temperature storage .

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